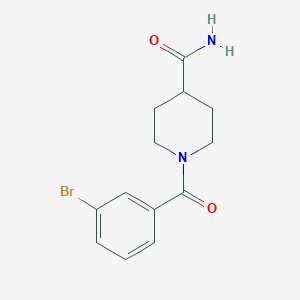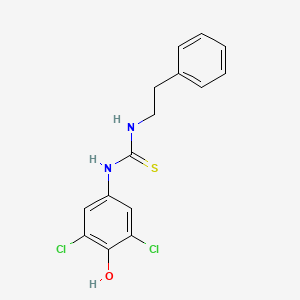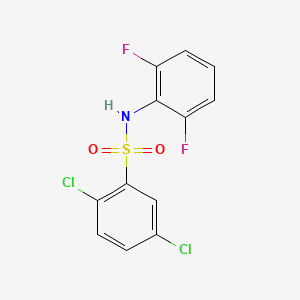
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide, also known as DAS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, making it a promising candidate for use in various research fields.
科学的研究の応用
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to exhibit a range of biological activities that make it a promising candidate for use in various research fields. One of the most notable applications of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is in cancer research. Studies have shown that 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has potent anti-cancer activity, particularly against breast cancer cells. It has also been found to inhibit the growth of other cancer cells such as lung and colon cancer cells.
作用機序
The mechanism of action of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. This inhibition leads to a decrease in the pH of the cancer cell microenvironment, which in turn leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to exhibit other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, making it a potential candidate for use in treating inflammatory diseases. It has also been found to have neuroprotective activity, which could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation of using 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide. One area of interest is in developing 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide-based therapies for cancer treatment. Another potential direction is in exploring the anti-inflammatory and neuroprotective effects of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide for use in treating other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide and its potential side effects.
合成法
The synthesis of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide involves the reaction of 2,6-difluoroaniline with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide. This method has been reported to yield high purity and high yield of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide, making it a reliable method for synthesizing this compound.
特性
IUPAC Name |
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F2NO2S/c13-7-4-5-8(14)11(6-7)20(18,19)17-12-9(15)2-1-3-10(12)16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSQGGTMHZYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
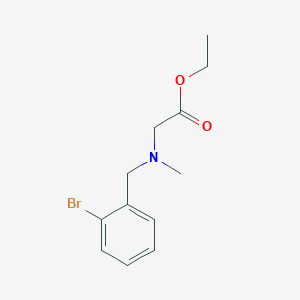
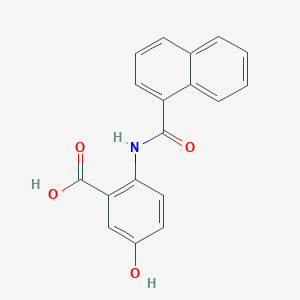
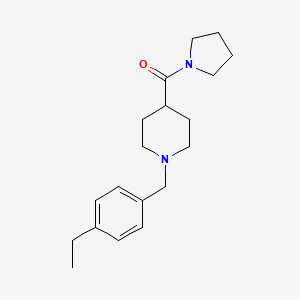
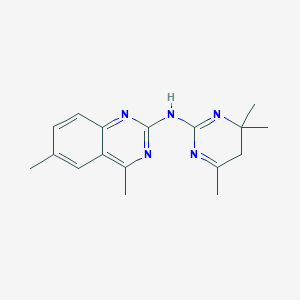
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
